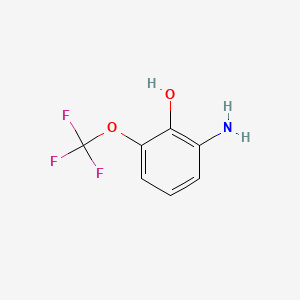

2-Amino-6-(Trifluoromethoxy)phenol

Description

Properties

IUPAC Name |

2-amino-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADCLVKCMZDKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Modern Building Block for Complex Challenges

An In-depth Technical Guide to 2-Amino-6-(Trifluoromethoxy)phenol (CAS: 1261524-09-7): Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to success. 2-Amino-6-(Trifluoromethoxy)phenol, identified by its CAS number 1261524-09-7, has emerged as a key intermediate for researchers and medicinal chemists. Its unique trifunctional aromatic scaffold—possessing a hydroxyl, an amino, and a trifluoromethoxy group in a specific ortho/meta relationship—offers a versatile platform for constructing complex molecular architectures.

The true value of this compound lies in the strategic incorporation of the trifluoromethoxy (-OCF₃) group. This substituent is increasingly favored in pharmaceutical chemistry for its profound ability to enhance critical drug-like properties.[1] Unlike more traditional moieties, the -OCF₃ group acts as a "super-halogen," providing a powerful combination of high electronegativity and lipophilicity.[1] This enhancement of lipophilicity and metabolic stability can significantly improve a drug candidate's membrane permeability, bioavailability, and in vivo half-life, making it a crucial tool for overcoming pharmacokinetic challenges.[2][3] This guide provides an in-depth technical overview of 2-Amino-6-(Trifluoromethoxy)phenol, from its fundamental properties to its strategic application in the laboratory.

Chapter 1: Physicochemical and Structural Characteristics

The utility of 2-Amino-6-(Trifluoromethoxy)phenol begins with its distinct physical and chemical properties. These characteristics dictate its behavior in reactions, its solubility, and its handling requirements.

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1261524-09-7 | [4][5][6][7] |

| Molecular Formula | C₇H₆F₃NO₂ | [5][6][7] |

| Molecular Weight | 193.13 g/mol | [5][6][7] |

| Appearance | Light brown to brown or off-white to pale yellow crystalline solid | [4][5][6] |

| Melting Point | 110-115 °C | [5][6] |

| Boiling Point | 210.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.479 - 1.48 g/cm³ | [4][5][6] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol) | [5][6] |

| pKa | 7.88 ± 0.35 (Predicted) | [4] |

Molecular Structure

The arrangement of the functional groups on the phenol ring is critical to the molecule's reactivity and utility.

Caption: Logic flow of the -OCF₃ group's impact on drug properties.

Chapter 3: Synthesis and Reactivity

While 2-Amino-6-(Trifluoromethoxy)phenol is commercially available from various suppliers, understanding its synthesis is crucial for process development and analog design. [4]A plausible and efficient synthetic route can be designed based on established principles of aromatic chemistry.

Proposed Synthetic Pathway

A common and logical approach to installing an amino group ortho to a hydroxyl group is through the nitration of a phenol precursor followed by the chemical reduction of the resulting nitro group. A patent for a structurally related aminophenol demonstrates the viability of this nitration-reduction sequence. [8]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-6-(trifluoromethoxy)phenol | 1261524-09-7 [chemicalbook.com]

- 5. Acyclovir EP Impurity C (Aciclovir N7-Isomer) Supplier in Mumbai, Acyclovir EP Impurity C (Aciclovir N7-Isomer) Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. anaxlab.com [anaxlab.com]

- 8. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of 2-Amino-6-(Trifluoromethoxy)phenol, a substituted aminophenol scaffold with significant potential in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethoxy (-OCF₃) group, combined with the reactivity of the amino and hydroxyl moieties, make this molecule a compelling building block for novel therapeutics. The -OCF₃ group is often employed by medicinal chemists to enhance metabolic stability, improve membrane permeability, and increase the lipophilicity of a drug candidate, thereby favorably modulating its pharmacokinetic profile.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data, focusing instead on the practical implications of these properties and the robust experimental methodologies required for their validation. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties govern its handling, formulation, and interaction with biological systems.

Identity and Structure

-

IUPAC Name: 2-Amino-6-(trifluoromethoxy)phenol

-

Molecular Formula: C₇H₆F₃NO₂[2]

-

Molecular Weight: 193.13 g/mol [2]

-

Chemical Structure:

(Note: Image is a representation)

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-6-(Trifluoromethoxy)phenol. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a higher degree of confidence.

| Property | Value | Data Type | Source(s) |

| Appearance | Off-white to pale yellow crystalline powder | Experimental | [2] |

| Melting Point | 110-115 °C | Experimental | [2] |

| Boiling Point | 210.1 ± 40.0 °C | Predicted | [1] |

| Density | 1.48 g/cm³ | Experimental | [2] |

| pKa | 7.88 ± 0.35 | Predicted | [1] |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water | Experimental | [2] |

| Storage | Store at 2-8°C, protect from light, under inert gas | Recommendation | [1][2] |

Analytical Characterization: Methodologies and Interpretation

The structural confirmation and purity assessment of 2-Amino-6-(Trifluoromethoxy)phenol are paramount. This section details the standard, yet rigorous, analytical techniques and provides insights into the expected outcomes.

Workflow for Comprehensive Physicochemical Profiling

A systematic approach is essential for characterizing a novel chemical entity. The following workflow ensures all critical parameters are assessed in a logical sequence.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Spectroscopic Identification

-

Expertise & Causality: NMR is the cornerstone of structural elucidation. For 2-Amino-6-(Trifluoromethoxy)phenol, ¹H, ¹³C, and ¹⁹F NMR are indispensable. The ¹H NMR will confirm the substitution pattern on the aromatic ring. The ¹³C NMR will identify all unique carbon environments, including the characteristic downfield shift of the carbon attached to the -OCF₃ group.[3][4] ¹⁹F NMR is crucial for confirming the presence and purity of the trifluoromethoxy group, which should appear as a sharp singlet.

-

Self-Validating Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols and anilines as it solubilizes the compound well and allows for the observation of exchangeable -OH and -NH₂ protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Interpretation:

-

¹H NMR: Expect complex multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring.[4] The -NH₂ and -OH protons will appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

-

¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[3] The carbon attached to the oxygen of the phenol and the trifluoromethoxy group will be the most downfield. The carbon of the -OCF₃ group will show a quartet due to coupling with the fluorine atoms.

-

-

-

Expertise & Causality: FTIR provides confirmation of key functional groups. The spectrum will be a composite of the phenol, aromatic amine, and trifluoromethoxy signatures. This technique is excellent for rapid identity confirmation.

-

Self-Validating Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Perform a background scan of the clean ATR crystal to be automatically subtracted from the sample spectrum.[5]

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹, averaging at least 16 scans for a high-quality result.[6]

-

Interpretation:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

N-H Stretch: Two sharp peaks in the range of 3350-3500 cm⁻¹ are expected for the primary amine (-NH₂).

-

C-O Stretch (Aromatic Ether): Strong, sharp bands in the 1200-1300 cm⁻¹ region are indicative of the Ar-O-CF₃ linkage.

-

C-F Stretch: Very strong, characteristic absorbances are expected between 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the benzene ring.

-

-

Purity Determination via High-Performance Liquid Chromatography (HPLC)

-

Expertise & Causality: HPLC with UV detection is the industry standard for assessing the purity of aromatic compounds.[7] The choice of mobile phase and column is critical. A reverse-phase C18 column is typically effective. The acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) ensures that the amino group is protonated, leading to sharper, more symmetrical peaks.

-

Self-Validating Protocol: Reverse-Phase HPLC-UV

-

System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate. This ensures elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure all impurities are detected.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute to an appropriate concentration (~50 µg/mL) for injection.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Key Pharmaceutical Properties

The following properties are critical predictors of a compound's behavior in a pharmaceutical or biological context.

Acidity and Ionization (pKa)

-

Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH. This is fundamental to its solubility, membrane permeability, and receptor binding. 2-Amino-6-(Trifluoromethoxy)phenol is amphoteric, possessing a basic amino group and an acidic phenolic group. The predicted pKa of ~7.88 likely corresponds to the phenolic proton, influenced by the electron-withdrawing trifluoromethoxy group.[1] The pKa of the anilinic nitrogen will be significantly lower, typical for aromatic amines.

-

Self-Validating Protocol: Potentiometric Titration

-

Instrumentation: An automated titrator with a calibrated pH electrode.[8][9]

-

Sample Preparation: Accurately prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (if solubility is low).[9] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

Titration: Titrate the solution with standardized 0.1 M HCl to determine the pKa of the amine, and separately with 0.1 M NaOH to determine the pKa of the phenol.[9]

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence points can be precisely determined from the first or second derivative of the titration curve.[10]

-

Caption: Ionization states of the molecule as a function of pH.

Lipophilicity (LogP)

-

Expertise & Causality: The partition coefficient (LogP) between octanol and water is a key measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to significantly increase lipophilicity.

-

Self-Validating Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.[11][12]

-

Partitioning: Prepare a stock solution of the compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. Centrifuge to ensure complete phase separation.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_water) layers using a validated analytical method, such as HPLC-UV.[13]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_water). The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.

-

Thermal Stability

-

Expertise & Causality: Understanding a compound's thermal stability is crucial for determining appropriate storage conditions and for identifying potential issues during manufacturing processes like milling or drying. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[14]

-

Self-Validating Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the instrument.

-

TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to ~400 °C at a constant rate (e.g., 10 °C/min). Monitor for mass loss, which indicates decomposition.

-

DSC Method: Heat the sample under nitrogen at 10 °C/min. The resulting thermogram will show an endotherm corresponding to the melting point.[14] The sharpness of the peak is an indicator of purity.

-

Interpretation: The TGA will reveal the onset temperature of decomposition. The DSC confirms the melting point and can reveal other thermal events like polymorph transitions.

-

Synthesis and Reactivity Insights

The molecule's reactivity is dictated by its three key features:

-

The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

-

The Amino Group: Can act as a nucleophile and can be readily acylated, alkylated, or diazotized.

-

The Phenolic Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation or O-acylation.

The stability of the trifluoromethoxy group is generally high, as it is resistant to metabolic degradation, a key reason for its inclusion in drug candidates. However, the overall molecule may be sensitive to light and air, as is common for aminophenols, necessitating storage under inert gas and protected from light.[17]

Conclusion

2-Amino-6-(Trifluoromethoxy)phenol is a valuable chemical intermediate characterized by its crystalline solid nature, a distinct melting range of 110-115 °C, and solubility in polar organic solvents. Its amphoteric nature, arising from the acidic phenol and basic amine, along with the lipophilic contribution of the trifluoromethoxy group, provides a versatile platform for chemical modification. The analytical and experimental protocols detailed in this guide provide a robust framework for scientists to verify the identity, purity, and critical physicochemical properties of this compound, ensuring data integrity and facilitating its effective application in research and drug development.

References

-

Wikipedia. Phenol. [Link]

-

ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

-

LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

IndiaMART. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai. [Link]

-

ACS Publications. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

-

National Institutes of Health. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

-

Taylor & Francis Online. Thermal Analysis of Pharmaceuticals. [Link]

-

CONICET Digital. Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil. [Link]

-

ResearchGate. Absolute p K a Determinations for Substituted Phenols. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Taylor & Francis Online. Determination of phenol, cresols and xylenols in workplace air using XAD‐2 sorbent cartridges. [Link]

-

AIP Publishing. Calculation of Nuclear Magnetic Resonance Spectra of Aromatic Hydrocarbons. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. [Link]

-

National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

-

Byjus. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Link]

-

ResearchGate. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5. [Link]

-

ACS Publications. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

CBM Connect. Phenolic Antioxidant Detection Using FTIR and RULER. [Link]

-

ACS Publications. NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

-

TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method.... [Link]

-

ResearchGate. (PDF) FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

-

Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]

-

Cheméo. Chemical Properties of Phenol, o-amino- (CAS 95-55-6). [Link]

Sources

- 1. 2-Amino-6-(trifluoromethoxy)phenol | 1261524-09-7 [chemicalbook.com]

- 2. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 6. scielo.br [scielo.br]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

Introduction: The Significance of 2-Amino-6-(Trifluoromethoxy)phenol in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability.[1][2] The target molecule, 2-Amino-6-(Trifluoromethoxy)phenol, represents a valuable scaffold for the development of novel therapeutics. Its trifluoromethoxy moiety can enhance lipophilicity and cell membrane permeability, crucial for bioavailability, while the aminophenol core provides a versatile platform for further chemical modifications.[1] This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this important building block, intended for researchers and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Amino-6-(Trifluoromethoxy)phenol is most effectively approached through a two-step sequence commencing with the commercially available 2-(Trifluoromethoxy)phenol. This strategy involves an initial electrophilic aromatic substitution to introduce a nitro group, followed by a selective reduction to yield the desired amino functionality. This pathway is both convergent and relies on well-established, high-yielding chemical transformations.

Caption: Proposed two-step synthesis of 2-Amino-6-(Trifluoromethoxy)phenol.

Part 1: Regioselective Nitration of 2-(Trifluoromethoxy)phenol

The critical first step is the regioselective introduction of a nitro group onto the aromatic ring of 2-(Trifluoromethoxy)phenol. The success of this step hinges on controlling the reaction conditions to favor the formation of the desired isomer and to minimize the formation of byproducts.

Causality of Experimental Choices: Understanding Directing Group Effects

The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethoxy (-OCF₃) group.

-

The hydroxyl group is a powerful activating group and a strong ortho, para-director. This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.[3]

-

The trifluoromethoxy group , in contrast, is a deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. However, like the hydroxyl group, it is also an ortho, para-director because the oxygen atom's lone pairs can participate in resonance.[2][4]

In this disubstituted system, the potent activating and directing influence of the hydroxyl group dominates.[5] Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 4) and the other ortho position (position 6) are the most likely sites of nitration. Steric hindrance from the adjacent trifluoromethoxy group may slightly disfavor substitution at the 6-position, but both isomers are expected to form. For the synthesis of the target molecule, the desired intermediate is 2-Nitro-6-(Trifluoromethoxy)phenol.

Caption: Simplified schematic of the electrophilic nitration of 2-(Trifluoromethoxy)phenol.

Experimental Protocol: Controlled Nitration

Given the activated nature of the phenolic ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids at elevated temperatures) can lead to dinitration and oxidative degradation.[6][7] A milder, more controlled approach is therefore necessary.

Materials:

-

2-(Trifluoromethoxy)phenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(Trifluoromethoxy)phenol (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid (1.05 equivalents) to a small volume of glacial acetic acid, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the phenol solution over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The isomeric products can be separated by column chromatography on silica gel.

| Parameter | Expected Value |

| Yield | 60-75% (combined isomers) |

| Appearance | Yellow solid |

| Melting Point | Varies depending on isomer |

Part 2: Selective Reduction of 2-Nitro-6-(Trifluoromethoxy)phenol

The final step in the synthesis is the reduction of the nitro group of the purified 2-Nitro-6-(Trifluoromethoxy)phenol to the corresponding amine. This transformation must be selective to avoid reduction of the aromatic ring or cleavage of the trifluoromethoxy group.

Rationale for the Choice of Reduction Method

Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, clean reaction profile, and mild conditions.[8][9] Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups. The reaction proceeds with high chemoselectivity, leaving the phenol and trifluoromethoxy functionalities intact. Alternative methods, such as the use of metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl), are also effective but can involve more strenuous workup procedures to remove metal salts.[10]

Experimental Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is a safe and practical alternative to using hydrogen gas, especially on a laboratory scale.[11]

Materials:

-

2-Nitro-6-(Trifluoromethoxy)phenol

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

Celite

Procedure:

-

To a solution of 2-Nitro-6-(Trifluoromethoxy)phenol (1 equivalent) in methanol in a round-bottom flask, add ammonium formate (5 equivalents).

-

Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

-

Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | Off-white to light brown solid |

| Purity | >98% |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 2-Amino-6-(Trifluoromethoxy)phenol, a key building block for pharmaceutical research and development. The methodology is based on well-understood reaction mechanisms and employs standard laboratory techniques, making it accessible to a wide range of synthetic chemists. The careful control of the nitration step is crucial for achieving good regioselectivity, and the subsequent catalytic hydrogenation offers a clean and high-yielding route to the final product. This in-depth guide provides the necessary scientific rationale and procedural details to enable the successful synthesis of this valuable compound.

References

- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.

- Phenol - Wikipedia.

- US3079435A - Catalytic hydrogenation of nitrophenol.

- CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

- Regioselectivity in Electrophilic Arom

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

- Nitration of substituted phenols by different efficient heterogeneous systems. (PDF)

- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.

- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- IE58428B1 - Process for nitration of phenol derivatives.

- Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. Reaction conditions.

- WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it.

- SYNTHESIS LAB # 10: NITR

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.

- Nitro Reduction - Common Conditions.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.

- Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. American Chemical Society.

- Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. (PDF)

- Scheme 26. Nitration of phenols by nitric acid.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. Redalyc.

- Why does the nitration of phenol give 2-nitrophenol?. Quora.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. paspk.org [paspk.org]

- 8. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-(Trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is paved with rigorous scientific evaluation. Among the most critical of these early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are inextricably linked to a drug's bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of 2-Amino-6-(Trifluoromethoxy)phenol, a compound of interest in medicinal chemistry, focusing on its solubility and stability characteristics. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide the scientific rationale behind these experimental choices, empowering researchers to make informed decisions in their drug development endeavors.

Introduction to 2-Amino-6-(Trifluoromethoxy)phenol

2-Amino-6-(Trifluoromethoxy)phenol is an aromatic compound featuring a phenol, an amine, and a trifluoromethoxy group. This unique combination of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Amino-6-(Trifluoromethoxy)phenol is the foundation for any subsequent solubility and stability studies.

| Property | Value | Source |

| Chemical Structure | ||

| CAS Number | 1261524-09-7 | [2] |

| Molecular Formula | C₇H₆F₃NO₂ | [3] |

| Molecular Weight | 193.13 g/mol | [3] |

| Appearance | Off-white to pale yellow or light brown to brown crystalline solid | [2][3] |

| Predicted pKa | 7.88 ± 0.35 | [2] |

| Predicted LogP | 1.8 - 2.2 (estimated) | |

| Predicted Boiling Point | 210.1 ± 40.0 °C | [2] |

| Predicted Density | 1.479 ± 0.06 g/cm³ | [2] |

Note on Predicted Values: The pKa, LogP, boiling point, and density are predicted values from computational models. Experimental determination is recommended for definitive characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic inefficacy. This section outlines the methodologies for determining the solubility of 2-Amino-6-(Trifluoromethoxy)phenol in various relevant media.

Qualitative and Predicted Solubility

Initial reports describe 2-Amino-6-(Trifluoromethoxy)phenol as being sparingly soluble in water and soluble in polar organic solvents.[3] The presence of both a hydrophilic amino and hydroxyl group and a lipophilic trifluoromethoxy-substituted benzene ring suggests a molecule with amphiphilic character. The predicted LogP value in the range of 1.8 to 2.2 further indicates moderate lipophilicity.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

-

Preparation: Add an excess amount of solid 2-Amino-6-(Trifluoromethoxy)phenol to a series of vials containing the desired solvents (e.g., purified water, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, and dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-Flask Solubility Determination Workflow.

Predicted Quantitative Solubility

While experimental data is paramount, in its absence, computational models can provide estimations. Based on its structure and the properties of similar aminophenols, the following are estimated solubility ranges:

| Solvent | Predicted Solubility Range |

| Water (pH 7) | 1 - 10 mg/mL |

| Methanol | > 50 mg/mL |

| Ethanol | > 50 mg/mL |

| Acetonitrile | 10 - 50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL |

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 2-Amino-6-(Trifluoromethoxy)phenol is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify likely degradation products and establish stability-indicating analytical methods.[5]

Key Functional Groups and Potential Instabilities

-

Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type structures.

-

Aromatic Amino Group: Aromatic amines are also prone to oxidation, which can result in the formation of nitroso, nitro, and polymeric impurities. They are also sensitive to light.

-

Trifluoromethoxy Group: The trifluoromethoxy group is generally considered to be metabolically and chemically stable due to the high strength of the C-F bonds.[6] However, under harsh hydrolytic conditions, cleavage of the ether linkage could potentially occur.

Forced Degradation Experimental Design

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[7] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.[5]

Caption: Forced Degradation Study Workflow.

-

Protocol: Dissolve the compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). Store the solutions at an elevated temperature (e.g., 60°C) and monitor for degradation over time using a stability-indicating HPLC method.

-

Predicted Outcome: The trifluoromethoxy group is expected to be relatively stable to hydrolysis. Degradation, if any, is more likely to involve the amino or phenol groups, though they are generally stable to hydrolysis under these conditions.

-

Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor for degradation at various time points.

-

Predicted Outcome: This is a likely degradation pathway. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. Potential degradation products include quinone-imines and polymeric species.

-

Protocol: Store the solid compound in a controlled temperature oven (e.g., 60°C or higher) and in solution. Analyze samples at specified intervals.

-

Predicted Outcome: Aminophenols can be sensitive to heat, potentially leading to decomposition and discoloration.

-

Protocol: Expose the solid compound and solutions of the compound to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

-

Predicted Outcome: Aromatic amines and phenols are often photosensitive. Degradation is expected, likely leading to colored degradation products.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to resolve the parent compound from all potential degradation products and formulation excipients.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 230 nm and 280 nm)

-

Column Temperature: 30 °C

This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Upon detection of degradation products in the forced degradation studies, their identification is essential.

-

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation patterns of impurities, which aids in their structural elucidation.

-

NMR Spectroscopy: For definitive structural confirmation of significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7]

Summary and Recommendations

2-Amino-6-(Trifluoromethoxy)phenol presents an interesting scaffold for drug discovery, but a thorough understanding of its solubility and stability is a prerequisite for its advancement. This guide has outlined the standard methodologies for characterizing these critical properties.

Key Recommendations for Researchers:

-

Experimental Verification: Prioritize the experimental determination of thermodynamic solubility in a range of pharmaceutically relevant solvents and buffers.

-

Comprehensive Forced Degradation: Conduct robust forced degradation studies following ICH guidelines to identify all potential degradation pathways and degradation products.

-

Method Validation: Develop and validate a stability-indicating HPLC method early in the development process.

-

Structure Elucidation: Utilize modern analytical techniques such as UPLC-MS/MS and NMR to definitively identify and characterize any significant degradation products.

By systematically addressing these aspects, researchers can build a comprehensive data package that will be essential for making informed decisions on the future development of 2-Amino-6-(Trifluoromethoxy)phenol and its derivatives.

References

- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

PubChem. 2-Amino-6-(trifluoromethoxy)phenol. Available from: [Link]

-

National Analytical Corporation. 2-amino-6-(trifluoromethoxy) Phenol. Available from: [Link]

-

U.S. EPA. The Shake Flask Method for Determining the Solubility of a Substance in Water. Available from: [Link]

- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996.

- Lin, C. L., & Lin, C. H. (2017). The trifluoromethoxy group in medicinal chemistry. Future medicinal chemistry, 9(12), 1353-1371.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.

-

Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Szabó, Z., & Tél, T. (2018). Predicting degradation pathways of organic compounds in the environment. Environmental science & technology, 52(15), 8197-8206.

- Avdeef, A. (2012).

- Kancherla, P., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.

- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

- Glomme, A., & März, J. (2005). Miniaturized shake-flask solubility determination. Pharmaceutical development and technology, 10(3), 353-358.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 5. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 6. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of trifluoromethyl-containing phenols

An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethyl-containing Phenols

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the profound impact of trifluoromethylation on the physicochemical properties of phenols and the resulting spectrum of biological activities. We will dissect the causal relationships between molecular modification and pharmacological effect, grounded in authoritative literature and field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory, practical experimental protocols, and a survey of successful clinical applications.

The Physicochemical Imperative: Why Trifluoromethylate a Phenol?

The introduction of a trifluoromethyl group to a phenolic ring is not a trivial substitution; it is a deliberate strategy to manipulate a molecule's properties to enhance its drug-like characteristics.[1] The CF3 group's unique electronic and steric profile fundamentally alters the parent phenol in several predictable and advantageous ways.[2][3]

Causality of Physicochemical Modifications:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing a metabolically vulnerable methyl or hydrogen group, the CF3 moiety acts as a metabolic shield, often leading to a longer in vivo half-life and reduced clearance.[1][4]

-

Modulation of Lipophilicity: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which significantly increases the overall lipophilicity of the phenolic compound.[1][2] This enhancement is critical for improving a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[4] A prime example is Fluoxetine, a selective serotonin reuptake inhibitor, where the CF3 group's enhancement of lipophilicity facilitates efficient brain penetration.[2][4]

-

Increased Acidity (Lower pKa): As a potent electron-withdrawing group, the CF3 substituent increases the acidity of the phenolic hydroxyl group, thereby lowering its pKa.[1][5] This is crucial because a lower pKa can strengthen hydrogen bonding interactions with target proteins. For instance, structure-activity relationship (SAR) studies have shown that a CF3 group in the para-position of a phenolic ring can improve drug potency by lowering the pKa of a nearby group that engages in a key hydrogen bond with its target receptor.[6]

-

Improved Binding Affinity: The CF3 group can enhance binding affinity through multiple mechanisms. Its steric bulk can create favorable van der Waals interactions within a receptor's binding pocket.[1] Furthermore, it can participate in non-covalent interactions, such as halogen bonding, with amino acid residues, and its strong dipole moment can lead to productive dipole-dipole interactions.[1]

Caption: Physicochemical consequences of trifluoromethylating a phenolic scaffold.

A Survey of Biological Activities

The tailored physicochemical properties of trifluoromethyl-containing phenols translate into a wide array of potential biological activities.

Anticancer Activity

The introduction of a CF3 group is a prevalent strategy in the design of anticancer agents.[7] These compounds often function as potent inhibitors of key signaling pathways that drive tumor proliferation and survival.

-

Kinase Inhibition: Many trifluoromethyl-containing compounds, including those with phenolic or phenol-derived structures, are designed as kinase inhibitors.[6] Sorafenib, for example, is a multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[6] Its structure includes a 4-chloro-3-(trifluoromethyl)phenyl moiety, which is critical for its activity. Sorafenib targets the Raf/Mek/Erk pathway, effectively suppressing cell growth and angiogenesis.[6]

-

Enhanced Cytotoxicity: Studies on isoxazole-based molecules have demonstrated that the presence of a CF3 group can significantly enhance anticancer activity against cell lines such as MCF-7 (breast cancer).[8] A direct comparison between trifluoromethylated compounds and their non-fluorinated analogues showed superior performance for the CF3-containing molecules, highlighting the group's role in improving potency.[8]

Caption: Inhibition of the Raf/Mek/Erk pathway by Sorafenib.

Neuroprotective and CNS Effects

The ability of the CF3 group to increase lipophilicity and facilitate blood-brain barrier penetration makes it invaluable for developing CNS-active drugs.[2]

-

Neuroprotection: A synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated neuroprotective effects in models of chronic cerebral hypoperfusion.[9] It was shown to improve learning and memory, which was attributed to its ability to promote neurogenesis and restore cerebral blood flow. In vitro studies confirmed that the compound upregulates brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[9]

-

Antidepressant Activity: As previously mentioned, Fluoxetine's efficacy is largely due to its trifluoromethyl group, which enhances its ability to reach its target in the brain, the serotonin reuptake transporter.[4]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, acting through mechanisms like membrane disruption, enzyme inhibition, and interference with quorum sensing.[10] While research specifically detailing the antimicrobial effects of trifluoromethylated phenols is an emerging area, the principles of medicinal chemistry suggest that trifluoromethylation can enhance these properties. The increased lipophilicity can improve penetration through microbial cell walls, and altered electronic properties could lead to stronger interactions with microbial enzyme targets.[7] This presents a promising avenue for the development of novel antibiotics and antifungals.

Quantitative Data Summary

The impact of trifluoromethylation is not merely qualitative; it can be quantified through various physicochemical and biological parameters.

| Compound/Pair | Modification | Parameter | Value (Before) | Value (After) | Significance | Reference |

| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | pKa | 9.95 | 8.60 | Increased acidity | [1] |

| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | LogP | 1.46 | 2.58 | Increased lipophilicity | [1] |

| Drug Analog A | -CH3 → -CF3 | In Vitro Half-life (t½) | 15 min | 45 min | Enhanced metabolic stability | [1] |

| Atogepant | Contains CF3 group | IC50 (CGRP receptor) | - | ~0.03 nM | High potency | [2] |

Experimental Protocol: Evaluating Cytotoxic Activity via MTT Assay

To assess the potential anticancer activity of a novel trifluoromethyl-containing phenol, a colorimetric MTT assay is a robust and standard method. This protocol is self-validating through the inclusion of positive and negative controls.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Trifluoromethyl-containing phenol test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Doxorubicin (or other known cytotoxic agent) as a positive control

-

96-well flat-bottom plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000 cells (in 100 µL medium) per well into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM).

-

Also prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used for the test compound, typically <0.5%).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (100% viability).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The incorporation of a trifluoromethyl group is a powerful, validated strategy in drug design for transforming simple phenolic structures into potent, biologically active agents. The ability to predictably enhance metabolic stability, modulate lipophilicity for improved pharmacokinetics, and fine-tune electronic properties for stronger target binding makes this an indispensable tool for medicinal chemists.[1] The success of drugs like Sorafenib and Fluoxetine stands as a testament to the power of this approach.[2][6] Future research will likely focus on exploring novel trifluoromethylation methodologies and applying these principles to new therapeutic areas, such as developing more robust antimicrobial agents and targeted therapies for a wider range of diseases.[7]

References

-

G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, [Link].

-

A. S. S. S. Vasan, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," MDPI, [Link].

-

A. S. S. S. Vasan, et al., "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," ResearchGate, [Link].

-

G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," PubMed Central (PMC), [Link].

-

Wechem, "Design and biological activity of trifluoromethyl containing drugs," Wechem, [Link].

-

M. C. Foti, "Antioxidant properties of phenols," PubMed, [Link].

-

A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," PubMed Central (PMC), [Link].

-

Hovione, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, [Link].

-

G. D. F. Silva, L. M. P. C. M. L. de Oliveira, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, [Link].

-

S. M. A. T. Hossain, et al., "Antimicrobial Activities of Natural Bioactive Polyphenols," PubMed Central (PMC), [Link].

-

M. K. Duda, et al., "The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action," PubMed Central (PMC), [Link].

-

M. G. L. Daglia, "Preventing Microbial Infections with Natural Phenolic Compounds," MDPI, [Link].

-

A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," ResearchGate, [Link].

-

S. M. A. T. Hossain, et al., "Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria," Frontiers, [Link].

-

A. A. Khan, et al., "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis," RSC Publishing, [Link].

-

S. M. A. T. Hossain, et al., "Future Antimicrobials: Natural and Functionalized Phenolics," MDPI, [Link].

-

M. G. L. Daglia, "Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials," MDPI, [Link].

-

H. Wang, et al., "Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis," PubMed, [Link].

-

M. K. Duda, et al., "Phenolic Compounds of Therapeutic Interest in Neuroprotection," MDPI, [Link].

-

M. G. L. Daglia, "Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls," PubMed Central (PMC), [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of Natural Bioactive Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Amino-6-(Trifluoromethoxy)phenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide delves into the utility of a particularly valuable reagent, 2-Amino-6-(Trifluoromethoxy)phenol , as a versatile building block for the construction of complex heterocyclic scaffolds.

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of high lipophilicity and strong electron-withdrawing character.[1][2] This translates to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets.[1][3] The strategic placement of this group on a 2-aminophenol core creates a trifecta of reactive sites—an amine, a hydroxyl group, and an activated aromatic ring—poised for a diverse array of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of 2-Amino-6-(Trifluoromethoxy)phenol, equipping researchers with the knowledge to leverage its full potential in their synthetic endeavors.

Physicochemical Properties of 2-Amino-6-(Trifluoromethoxy)phenol

A thorough understanding of the physical and chemical properties of a building block is paramount to its effective utilization in organic synthesis. The properties of 2-Amino-6-(Trifluoromethoxy)phenol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1261524-09-7 | [4][5] |

| Molecular Formula | C₇H₆F₃NO₂ | [4][5] |

| Molecular Weight | 193.13 g/mol | [5] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Melting Point | 110-115 °C | [5] |

| Boiling Point | 210.1±40.0 °C (Predicted) | [4] |

| Density | 1.48 g/cm³ | [5] |

| pKa | 7.88±0.35 (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents, sparingly soluble in water | [5] |

Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol: A Representative Protocol

The most common and practical approach for the synthesis of 2-Amino-6-(Trifluoromethoxy)phenol involves the reduction of its corresponding nitro precursor, 2-nitro-6-(trifluoromethoxy)phenol. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

Workflow for the Synthesis of 2-Amino-6-(Trifluoromethoxy)phenol

Caption: A generalized workflow for the synthesis of 2-Amino-6-(trifluoromethoxy)phenol via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-nitro-6-(trifluoromethoxy)phenol

This protocol is a representative procedure based on established methods for the reduction of nitrophenols.[6][7]

Materials:

-

2-nitro-6-(trifluoromethoxy)phenol

-

Palladium on carbon (10 wt. %)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-nitro-6-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of ethanol.

-

Inerting: Purge the flask with an inert gas to remove air.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or use a hydrogen-filled balloon). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of filter aid to remove the palladium on carbon. Wash the filter cake with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-(Trifluoromethoxy)phenol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

The Role of the Trifluoromethoxy Group: A Deeper Dive into Reactivity

The trifluoromethoxy group exerts a profound influence on the reactivity of the aromatic ring and the adjacent functional groups. It is a strongly electron-withdrawing group, primarily through a powerful inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution.[2][8] However, the oxygen atom's lone pairs can participate in resonance (+M), which directs incoming electrophiles to the ortho and para positions, although the overall reactivity is diminished.

This electronic profile has significant implications for the reactivity of the amino and hydroxyl groups. The electron-withdrawing nature of the trifluoromethoxy group decreases the basicity of the aniline nitrogen and increases the acidity of the phenolic proton compared to unsubstituted 2-aminophenol. This altered reactivity must be considered when designing synthetic strategies.

Applications in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds

2-Amino-6-(Trifluoromethoxy)phenol is a premier starting material for the synthesis of a variety of heterocyclic compounds with significant biological and pharmaceutical relevance.

Synthesis of Benzoxazoles

Benzoxazoles are a prominent class of heterocycles found in numerous medicinally important compounds. The condensation of 2-aminophenols with various electrophiles is a common strategy for their synthesis.

Caption: General reaction pathway for the synthesis of trifluoromethoxy-substituted benzoxazoles.

This protocol is adapted from general procedures for benzoxazole synthesis.[9][10]

Materials:

-

2-Amino-6-(Trifluoromethoxy)phenol

-

Aromatic aldehyde

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene or another high-boiling azeotropic solvent

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of p-TSA (0.1 eq).

-

Azeotropic Dehydration: Add toluene to the flask and heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-aryl-7-(trifluoromethoxy)benzoxazole.

This methodology is particularly relevant as 2-amino-6-(trifluoromethoxy)benzoxazole is a key structural component of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[1][9]

Synthesis of Phenoxazines

Phenoxazines are another class of heterocycles with diverse applications, including as dyes and in materials science. The synthesis of phenoxazines can be achieved through the condensation of 2-aminophenols with catechols or their derivatives.

This protocol is based on general methods for phenoxazine synthesis.

Materials:

-

2-Amino-6-(Trifluoromethoxy)phenol

-

Catechol (or a substituted catechol)

-

Oxidizing agent (e.g., potassium ferricyanide, K₃[Fe(CN)₆])

-

A suitable solvent (e.g., aqueous ethanol)

Procedure:

-

Reaction Setup: Dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) and catechol (1.0 eq) in a mixture of ethanol and water.

-

Oxidative Coupling: Add a solution of potassium ferricyanide (2.0 eq) in water dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the formation of a colored precipitate.

-

Workup: After the addition is complete, stir the reaction for an additional period, then collect the precipitate by filtration.

-

Purification: Wash the solid with water and then with a small amount of cold ethanol. The crude phenoxazine can be further purified by recrystallization.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. Certain benzodiazepine scaffolds can be accessed from 2-aminophenols.

This protocol outlines the initial step in a multi-step synthesis of a benzodiazepine derivative, based on general literature procedures.[11][12]

Materials:

-

2-Amino-6-(Trifluoromethoxy)phenol

-

2-Nitrobenzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane)

Procedure:

-

Reaction Setup: Dissolve 2-Amino-6-(Trifluoromethoxy)phenol (1.0 eq) and the base (1.2 eq) in dichloromethane and cool the mixture in an ice bath.

-

Acylation: Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in dichloromethane dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting N-(2-hydroxy-3-(trifluoromethoxy)phenyl)-2-nitrobenzamide can be purified by column chromatography. This intermediate can then be subjected to further transformations (reduction of the nitro group and cyclization) to form the benzodiazepine ring system.

Conclusion